molecular formula C16H11NO2 B15398351 2-(2-Nitrophenyl)naphthalene CAS No. 94064-83-2

2-(2-Nitrophenyl)naphthalene

Cat. No.: B15398351
CAS No.: 94064-83-2
M. Wt: 249.26 g/mol
InChI Key: OWADSFGIIGNIMD-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)naphthalene is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene backbone fused with a 2-nitrophenyl group. This compound exhibits unique electronic and steric properties due to the electron-withdrawing nitro group at the ortho position of the phenyl ring. While primarily studied in synthetic chemistry contexts, its structural features make it a candidate for applications in materials science and organic synthesis. However, its biological and toxicological profiles remain less explored compared to simpler naphthalene derivatives like 1-methylnaphthalene or 2-methylnaphthalene .

Properties

CAS No.

94064-83-2

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-(2-nitrophenyl)naphthalene

InChI

InChI=1S/C16H11NO2/c18-17(19)16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H

InChI Key

OWADSFGIIGNIMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Reactivity in Catalytic Reactions:

Compound Reaction Efficiency (Phenanthridine Yield) Catalytic System
This compound <5% (trace) Mo-based catalyst
Nitrobenzene >80% Mo-based catalyst

Toxicological and Metabolic Profiles

While direct toxicological data for this compound are scarce, comparisons can be drawn from structurally related naphthalene derivatives:

Key Findings from Methylnaphthalene Studies:

  • 2-Methylnaphthalene :
    • Slower metabolism compared to naphthalene, with reduced glutathione depletion capacity.
    • Acute toxicity (lung lesions) occurs at doses <2× higher than naphthalene .
  • Naphthalene :
    • Rapid metabolism generates reactive epoxides, leading to oxidative stress and cytotoxicity .

Hypothesized Toxicity of this compound:

  • Limited bioavailability due to high molecular weight and low solubility could reduce acute toxicity .

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